N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
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Overview
Description
N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, potentially leading to the formation of dihydrothiazoles or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution at the chlorophenyl group can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the thiazole ring, along with the chlorophenyl and phenyl groups, contributes to its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenyl groups may enhance the compound’s binding affinity and specificity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide: Similar structure but with a different position of the chlorine atom.
N-allyl-2-[2-(2-bromophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide: Bromine instead of chlorine.
N-allyl-2-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]acetamide: Methyl group instead of phenyl.
Uniqueness
N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the allyl group, chlorophenyl group, and phenyl group attached to the thiazole ring makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-2-12-22-18(24)13-17-19(14-8-4-3-5-9-14)23-20(25-17)15-10-6-7-11-16(15)21/h2-11H,1,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVXHPQGMBOEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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